molecular formula C15H22ClNO4S2 B2570888 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide CAS No. 2320664-84-2

5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2570888
CAS No.: 2320664-84-2
M. Wt: 379.91
InChI Key: SLQIVJZKHCJDCE-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a synthetic organic compound with the CAS Number 2320664-84-2 and a molecular formula of C15H22ClNO4S2 . It features a sulfonamide functional group, a key scaffold in medicinal chemistry known for its diverse pharmacological activities . Sulfonamide-containing compounds are widely recognized for their role as enzyme inhibitors and have a broad spectrum of applications in scientific research . While the specific biological activity and mechanism of action for this particular compound require further investigation, sulfonamides as a class are well-studied. They are known to act as competitive inhibitors in several enzymatic pathways. A common mechanism of antibacterial sulfonamides, for instance, is the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway . Beyond antimicrobial uses, sulfonamide derivatives have been developed for a wide range of targets, including carbonic anhydrases, and have shown potential in areas such as neuroscience, as evidenced by sulfonamide-based compounds acting as potent and selective receptor antagonists . The structure of this compound, which integrates a thianyl ring modified with a 2-hydroxyethoxy chain, suggests potential for enhanced solubility and unique target interaction, making it a valuable chemical tool for probing biochemical processes and for the synthesis of more complex derivatives in drug discovery research. This product is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S2/c1-12-2-3-13(16)10-14(12)23(19,20)17-11-15(21-7-6-18)4-8-22-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIVJZKHCJDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-(2-hydroxyethoxy)thian-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield 5-chloro-N-{[4-(2-oxoethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide.

Scientific Research Applications

5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The chloro group can participate in electrophilic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide with structurally related sulfonamide and heterocyclic derivatives from the evidence:

Compound Core Structure Substituents Synthesis Conditions Key Properties Ref.
5-Chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide (Target) Benzene sulfonamide - 5-Cl, 2-Me on benzene; 4-(2-hydroxyethoxy)thian-4-ylmethyl on sulfonamide N Likely involves substitution of thiane intermediates (inferred from urea analogs) Predicted higher solubility due to hydroxyethoxy; no direct data on melting point
Compound 11 (4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-imino-methyl derivative) Benzene sulfonamide - 4-Cl, 2-thioether on benzene; imidazole-thione substituent Toluene, PTSA, 15 h reflux Melting point: 177–180°C; characterized by HPLC and IR
Compound 13 (Naphthalen-1-ylmethylthio-substituted sulfonamide) Benzene sulfonamide - 4-Cl, 2-naphthylmethylthio on benzene; imidazole-thione substituent 1,4-Dioxane, PTSA, 4 h reflux Crystallized from ethanol; no melting point reported
Compound 51 (Triazine-linked benzamide sulfonamide) Benzene sulfonamide with triazine - 4-Benzylthio, 2-Cl on benzene; 3-fluorophenyl-triazine substituent 33 h stirring in ethanol, reflux Melting point: 266–268°C; characterized by NMR and IR
BK64048 (3-(2-Chlorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea) Urea with thiane substituent - 2-Cl-phenyl on urea; 4-(2-hydroxyethoxy)thian-4-ylmethyl Not explicitly detailed; likely similar to sulfonamide synthesis via alkylation Molecular weight: 344.8568; no biological data provided
Rivaroxaban (Anticoagulant drug) Oxazolidinone-sulfonamide hybrid - 5-Cl, thiophene-carboxamide; morpholinone substituent Validated via RP-HPLC; stability-indicating method Clinically used for thrombosis; structurally distinct but shares sulfonamide core

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s 4-(2-hydroxyethoxy)thiane group distinguishes it from analogs with simpler thioether (e.g., Compound 11) or aryl (e.g., Compound 51) substituents. This group may enhance hydrophilicity compared to naphthyl (Compound 13) or benzo[1,3]dioxolyl (Compound 11) substituents .

Synthetic Complexity :

  • The target’s thiane ring synthesis likely requires multi-step functionalization, as seen in urea analog BK64048, whereas simpler sulfonamides (e.g., Compound 11) are synthesized in a single step .

Physicochemical Properties :

  • The hydroxyethoxy group in the target may confer higher aqueous solubility compared to lipophilic substituents like naphthyl (Compound 13) or trifluoromethyl (Compound 52) .
  • Melting points for analogous compounds vary widely (177–279°C), suggesting the target’s melting point could fall within this range depending on crystallinity .

Biological Relevance: While Rivaroxaban (a sulfonamide derivative) is a clinically validated anticoagulant, the target’s bioactivity remains unstudied in the provided evidence.

Biological Activity

5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, which have been explored in recent studies.

Chemical Structure and Properties

The chemical formula of the compound is C14H18ClN1O4SC_{14}H_{18}ClN_{1}O_{4}S, and it features a sulfonamide group along with a thian ring and a hydroxyethoxy substituent, contributing to its biological activity. The presence of chlorine and hydroxyl groups plays a significant role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Pseudomonas aeruginosa1250

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its structural components may allow it to interfere with viral replication processes, although specific mechanisms remain to be elucidated.

Anti-inflammatory Effects

Some sulfonamide derivatives are known to exhibit anti-inflammatory effects. The potential of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide in reducing inflammation has been suggested through preliminary animal studies, indicating a need for further research in this area.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives, including the compound , against resistant strains of bacteria. Results indicated that the compound showed comparable efficacy to standard antibiotics like ciprofloxacin.
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound. Results showed a significant reduction in paw edema compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds often correlates with their structural features. The presence of electron-withdrawing groups such as chlorine enhances their antimicrobial potency. Additionally, modifications in the hydroxyethoxy side chain can influence solubility and bioavailability.

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases antimicrobial potency
Hydroxyethoxy GroupEnhances solubility and bioavailability
Sulfonamide GroupEssential for antimicrobial action

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